molecular formula C22H22N2O5S B3607908 N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 5388-92-1

N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No.: B3607908
CAS No.: 5388-92-1
M. Wt: 426.5 g/mol
InChI Key: TUGNYSWWNSCOAW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups on the phenyl ring, a sulfonylamino group, and a benzamide moiety. It is used in various scientific research applications due to its potential biological and chemical activities.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-15-8-11-17(12-9-15)30(26,27)24-19-7-5-4-6-18(19)22(25)23-16-10-13-20(28-2)21(14-16)29-3/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGNYSWWNSCOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361408
Record name N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5388-92-1
Record name N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the sulfonyl chloride: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.

    Coupling with the benzamide: The intermediate is then coupled with 3,4-dimethoxybenzoic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)benzamide
  • N-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenoxy)methyl]benzamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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